Icmt-IN-45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

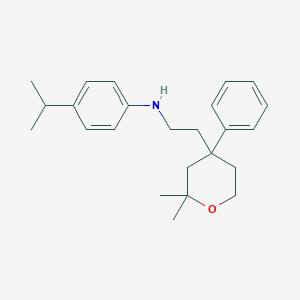

Molecular Formula |

C24H33NO |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-propan-2-ylaniline |

InChI |

InChI=1S/C24H33NO/c1-19(2)20-10-12-22(13-11-20)25-16-14-24(21-8-6-5-7-9-21)15-17-26-23(3,4)18-24/h5-13,19,25H,14-18H2,1-4H3 |

InChI Key |

XCAIPNRGLQIZEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Icmt-IN-45: A Technical Guide to a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-45, also known as compound 24 and C75, is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is the terminal enzyme in the post-translational modification of CaaX-type proteins, a class that includes the oncogenic Ras family. By inhibiting the final methylation step, this compound disrupts the proper localization and function of these proteins, leading to downstream effects on critical cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, detailed experimental protocols, and its impact on cellular signaling.

Core Properties of this compound

This compound is a small molecule inhibitor belonging to the tetrahydropyranyl derivative class. Its fundamental characteristics are summarized in the table below.

| Property | Value |

| Chemical Name | 2H-Pyran-4-ethanamine, tetrahydro-2,2-dimethyl-N-[4-(1-methylethyl)phenyl]-4-phenyl- |

| Molecular Formula | C24H33NO |

| Molecular Weight | 351.53 g/mol |

| CAS Number | 1313602-70-8 |

| IC50 (ICMT) | 0.132 µM[1] |

| Alternative Names | Compound 24[1], C75[2] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.

This modification process, known as prenylation, involves three key steps:

-

Isoprenylation: A farnesyl or geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX motif.

-

Proteolysis: The terminal three amino acids (-aaX) are cleaved off by the RCE1 protease.

-

Carboxyl Methylation: ICMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the newly exposed carboxyl group of the isoprenylcysteine.

This final methylation step is critical for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the proper anchoring of the protein to the plasma membrane.

By inhibiting ICMT, this compound prevents this crucial methylation event. The unmethylated CaaX proteins, including members of the Ras superfamily of small GTPases, are unable to efficiently localize to the plasma membrane, which is essential for their signaling functions. This mislocalization leads to the attenuation of downstream signaling pathways that are critical for cell growth, proliferation, and survival.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against ICMT.

| Compound | Target | IC50 (µM) | Reference |

| This compound | ICMT | 0.132 | [1] |

Further quantitative data from the primary literature regarding the structure-activity relationship (SAR) of related tetrahydropyranyl derivatives can provide valuable context for understanding the potency of this compound.

Experimental Protocols

In Vitro ICMT Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against ICMT, based on typical biochemical assays. For the specific parameters used for this compound, it is recommended to consult the primary publication by Judd WR, et al. (2011) in the Journal of Medicinal Chemistry.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human ICMT.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the isoprenylated substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Scintillation vials and scintillation cocktail

-

Microplate reader or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant human ICMT enzyme, and the isoprenylated substrate (AFC).

-

Add varying concentrations of the test compound (this compound) or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding [3H]SAM.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., an acidic solution).

-

Extract the methylated product into an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Signaling Pathways and Visualizations

Inhibition of ICMT by this compound leads to the mislocalization of key signaling proteins, most notably Ras. This disruption of Ras trafficking from the endoplasmic reticulum to the plasma membrane has significant downstream consequences on major signaling cascades, including the MAPK and PI3K/Akt pathways.

The CaaX Protein Processing Pathway and the Point of Inhibition

The following diagram illustrates the post-translational modification of CaaX proteins and highlights the step at which this compound acts.

Caption: CaaX protein processing pathway and the inhibitory action of this compound.

Downstream Effects on Ras Signaling

The mislocalization of Ras due to ICMT inhibition by this compound prevents its activation at the plasma membrane, thereby attenuating downstream signaling through the MAPK and PI3K/Akt pathways.

Caption: Inhibition of Ras signaling by this compound through mislocalization.

Conclusion

This compound is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition. As a potent and specific inhibitor, it allows for the targeted disruption of CaaX protein processing, providing insights into the regulation of key signaling pathways involved in cell growth, proliferation, and survival. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of ICMT inhibition in diseases such as cancer.

References

No Publicly Available Information on Icmt-IN-45

Despite a comprehensive search of scientific databases and public records, no information was found regarding a compound or drug candidate designated "Icmt-IN-45." This suggests that "this compound" may be an internal project code not yet disclosed publicly, a misnomer, or a compound that has not been the subject of published scientific research.

The search for "this compound" and related terms did not yield any specific data on its discovery, development, mechanism of action, or any preclinical or clinical studies. The search results did, however, return information on other unrelated topics that include "ICMT" or "45" in their names. These included:

-

D.H.E. 45® : A registered trademark for an injectable drug containing dihydroergotamine mesylate, used to treat migraine headaches. Its mechanism of action involves binding to serotonin, dopamine, and noradrenaline receptors.[1]

-

¹⁸F-AV-45 (Florbetapir) : A radiopharmaceutical agent used in Positron Emission Tomography (PET) scans to image beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[2]

-

AHEAD 3-45 Study : A clinical trial investigating the efficacy of lecanemab in individuals with preclinical Alzheimer's disease, meaning they have amyloid plaques but are cognitively unimpaired.[3][4][5][6] The study consists of two sister trials, A3 and A45, tailored to different levels of brain amyloid.[4]

-

ICMT 2025 : The International Conference on Mechanical Transmission, a forum for researchers and engineers in the field of mechanical engineering.[7][8]

Without any specific information on this compound, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized nomenclature. If "this compound" is an internal designation, information would only be available through direct communication with the developing organization.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. The AHEAD 3-45 Study: Design of a prevention trial for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. CCTS Assists in Testing Promising New Alzheimer's Drug | UK Center for Clinical and Translation Science [ccts.uky.edu]

- 7. ICMT 2025 [icmt2025.org]

- 8. ICMT 2025 [icmt2025.org]

An In-depth Technical Guide on the Biological Effects of Inhibiting Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step of post-translational modification for a class of proteins known as CaaX proteins. This methylation is critical for the proper subcellular localization and function of numerous key signaling proteins, including the Ras and Rho superfamilies of small GTPases. Consequently, ICMT has emerged as a significant therapeutic target, particularly in oncology, due to the central role of its substrates in driving tumorigenesis, cell proliferation, and metastasis. Pharmacological or genetic inhibition of ICMT leads to the mislocalization of these oncoproteins, disrupting downstream signaling cascades, inducing cell cycle arrest, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the biological consequences of ICMT inhibition, presenting key quantitative data, detailing essential experimental protocols, and visualizing the core signaling pathways and workflows involved.

Introduction: The Role of ICMT in Post-Translational Modification

Proteins terminating in a CaaX motif undergo a three-step maturation process essential for their function. First, a farnesyl or geranylgeranyl lipid group is attached to the cysteine residue by a farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase). Second, the terminal three amino acids (-AAX) are proteolytically cleaved by Ras converting enzyme 1 (RCE1)[1]. The final step is the S-adenosyl-L-methionine (SAM)-dependent methylation of the newly exposed carboxyl group of the prenylated cysteine, a reaction catalyzed exclusively by ICMT[1][2].

This series of modifications increases the hydrophobicity of the protein's C-terminus, which is crucial for its proper anchoring to the plasma membrane and other cellular endomembranes. The most critical substrates of ICMT include the Ras (KRas, NRas, HRas) and Rho (RhoA, Rac1) families of small GTPases, which are master regulators of cellular signaling pathways controlling cell growth, survival, and motility[1][3]. Given that mutations in Ras are found in approximately one-third of all human cancers, targeting its processing and localization is a key therapeutic strategy[3][4].

Core Biological Effects of ICMT Inhibition

Inhibition of ICMT leads to a cascade of cellular events stemming from the improper localization and function of its substrates.

-

Mislocalization of Substrates: The primary effect of ICMT inhibition is the failure to properly localize key proteins like Ras to the plasma membrane. Instead, unmethylated Ras accumulates in the endoplasmic reticulum and Golgi apparatus, preventing its interaction with downstream effectors[1][4]. This mislocalization is a direct consequence of inhibiting ICMT-catalyzed methylation[5].

-

Cell Cycle Arrest and Apoptosis: By disrupting Ras signaling, ICMT inhibition leads to cell cycle arrest, often at the G1 or G2/M phase, and the induction of apoptosis[6][4][7]. This effect is particularly pronounced in cancer cells dependent on Ras signaling for their proliferation and survival[8].

-

Induction of Autophagy: A notable consequence of ICMT inhibition is the induction of marked autophagy, which can lead to autophagic cell death in some cancer cell types[7][9][10]. Studies have shown that apoptosis induced by the ICMT inhibitor cysmethynil is dependent on autophagy, linking these two cell death mechanisms[10].

-

Inhibition of Cell Migration and Metastasis: ICMT substrates include the Rho family of GTPases, which are critical regulators of the actin cytoskeleton and cell motility. Inhibition of ICMT impairs the activation of RhoA and Rac1, leading to reduced cell migration, invasion, and the formation of invadopodia, thereby suppressing metastatic potential[3][11][12][13].

-

Impaired DNA Damage Repair: Recent evidence suggests that ICMT suppression compromises MAPK signaling activity, which in turn reduces the expression of key proteins in the DNA damage repair machinery. This leads to an accumulation of DNA damage and sensitizes cancer cells to PARP inhibitors and other DNA-damaging agents[6].

Key Signaling Pathways Affected by ICMT Inhibition

The biological outcomes of ICMT inhibition are primarily mediated through the disruption of the Ras and Rho signaling pathways.

Ras-MAPK Signaling Pathway

Proper membrane localization is essential for Ras to be activated and to subsequently engage its downstream effectors, such as Raf kinase. This initiates the MAPK (mitogen-activated protein kinase) cascade (Raf-MEK-ERK), a critical pathway for cell proliferation and survival[6][14]. ICMT inhibition prevents the final methylation step required for Ras to anchor to the plasma membrane, thereby abrogating this entire signaling axis.

Caption: Inhibition of ICMT prevents Ras localization to the plasma membrane, disrupting MAPK signaling.

Rho GTPase Signaling

The Rho family of GTPases (e.g., RhoA, Rac1) regulates the actin cytoskeleton, cell adhesion, and migration. ICMT inhibition has been shown to decrease the activation of RhoA and Rac1, possibly by increasing their interaction with Rho GDP-dissociation inhibitors (GDI), which sequesters them in an inactive state in the cytosol[3][13]. This disruption impairs cancer cell motility and invasion[12][13].

Quantitative Data on ICMT Inhibitors

Several small molecule inhibitors targeting ICMT have been developed. Cysmethynil was one of the first potent and selective inhibitors identified. Subsequent efforts have focused on developing analogs with improved pharmacological properties.

| Inhibitor | Target | IC50 | Cell-Based Effects | Mechanism of Action | Reference(s) |

| Cysmethynil | ICMT | 2.4 µM | Induces Ras mislocalization, cell cycle arrest, and autophagy. GI50 values range from 0.3 to >100 µM in various cancer cell lines. | Competitive with isoprenylated substrate; non-competitive with SAM. Exhibits time-dependent inhibition. | [15][16][17] |

| Compound 8.12 | ICMT | ~200 nM (in vitro) | More potent than cysmethynil in reducing cell viability and inhibiting tumor growth in xenograft models. | Amino-derivative of cysmethynil with improved efficacy and solubility. | [18] |

| THP Derivatives (e.g., Analogue 75) | ICMT | 1.3 nM | Dose-dependent increase in cytosolic Ras protein and growth inhibition in cancer cell lines. | Tetrahydropyranyl derivatives developed through structural modification of an initial hit. | [17] |

Experimental Protocols

Investigating the effects of ICMT inhibition requires specific biochemical and cell-based assays to measure enzymatic activity and confirm target engagement in a cellular context.

In Vitro ICMT Methylation Assay

This assay directly quantifies the enzymatic activity of ICMT and is the primary method for determining the potency (IC50) of inhibitors.

Principle: The assay measures the transfer of a radiolabeled methyl group from the donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM), to a prenylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) or a farnesylated protein. The resulting radiolabeled product is then isolated and quantified.

Detailed Protocol:

-

Reagent Preparation:

-

Enzyme Source: Prepare membranes from Sf9 cells or other systems overexpressing human ICMT. Resuspend in an assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl₂).

-

Substrate: Prepare a stock solution of a prenylated substrate (e.g., 5 µM farnesylated K-Ras or a small molecule substrate like biotinylated farnesylcysteine, BFC).

-

Methyl Donor: Prepare a solution of [³H]SAM (e.g., 13 µM).

-

Inhibitor: Prepare serial dilutions of the test compound in DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, add the ICMT-containing membrane suspension.

-

Add the test inhibitor (e.g., 1 µL of DMSO stock) to each well and pre-incubate for 15-30 minutes at room temperature. This step is critical for time-dependent inhibitors[16][19].

-

Initiate the reaction by adding a mix of the prenylated substrate and [³H]SAM.

-

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Termination and Detection:

-

Stop the reaction by adding a suitable quenching solution.

-

Isolate the methylated product. One common method is a vapor diffusion assay where the reaction is stopped with a basic solution, and the volatile [³H]methanol product is captured on a filter paper soaked in scintillant[20].

-

Alternatively, if using a biotinylated substrate, the product can be captured on a streptavidin-coated plate.

-

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Caption: General workflow for an in vitro ICMT radioactive filter-binding assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and quantify the engagement of an inhibitor with its target protein (ICMT) within intact cells or cell lysates.

Principle: The binding of a drug to its target protein confers thermal stability. When heated, the unbound protein denatures and aggregates at a lower temperature than the drug-bound, stabilized protein. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement[21].

Detailed Protocol:

-

Cell Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) control at a desired concentration for 1-3 hours in a CO₂ incubator.

-

Harvesting: Wash cells with PBS and harvest by scraping. Pellet the cells by centrifugation.

-

Heat Challenge:

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a heat block).

-

Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Detection and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble ICMT in each sample using standard Western blotting with an ICMT-specific antibody.

-

Quantify the band intensities and plot them against the temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization and engagement[21][24].

-

Conclusion and Future Directions

The inhibition of ICMT presents a compelling therapeutic strategy for cancers reliant on post-translationally modified oncoproteins like Ras and Rho. The biological effects are profound, ranging from the direct disruption of oncogenic signaling to the induction of multiple cell death pathways and the suppression of metastasis. The development of potent and specific ICMT inhibitors with favorable pharmacological profiles remains a key objective. Future research will likely focus on identifying predictive biomarkers for inhibitor sensitivity, exploring rational combination therapies (e.g., with EGFR or PARP inhibitors), and investigating the role of ICMT in other diseases, thereby expanding the therapeutic potential of targeting this critical enzyme.

References

- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RHO methylation matters: A role for isoprenylcysteine carboxylmethyltransferase in cell migration and adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Icmt-IN-45 and Ras Protein Localization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. Their biological activity is contingent on their precise localization to the plasma membrane, a process governed by a series of post-translational modifications. A key enzyme in this cascade is the isoprenylcysteine carboxyl methyltransferase (Icmt). Inhibition of Icmt presents a compelling therapeutic strategy to disrupt Ras signaling by inducing its mislocalization from the plasma membrane, thereby attenuating its oncogenic activity. This technical guide provides an in-depth overview of the core principles and methodologies for studying the effects of Icmt inhibitors, with a focus on a representative inhibitor, on Ras protein localization and downstream signaling pathways.

Introduction: The Role of Icmt in Ras Localization and Signaling

Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX motif, which are essential for their membrane association and function. This process includes farnesylation or geranylgeranylation, endoproteolytic cleavage of the AAX residues, and finally, carboxyl methylation of the now-exposed prenylcysteine, a reaction catalyzed by Icmt. This final methylation step is crucial for neutralizing the negative charge of the carboxyl group, which enhances the hydrophobicity of the C-terminus and promotes stable association with the plasma membrane.

Disruption of this process through the inhibition of Icmt leads to the accumulation of unmethylated Ras, which is then mislocalized to intracellular compartments, primarily the cytoplasm and endoplasmic reticulum. This sequestration from the plasma membrane prevents Ras from interacting with its upstream activators and downstream effectors, effectively shutting down its signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways, which are critical for cell proliferation, survival, and differentiation.

Quantitative Data on Icmt Inhibition

The efficacy of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their anti-proliferative effects in various cancer cell lines. Below is a summary of representative quantitative data for an Icmt inhibitor.

| Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | KRAS G13D | Data not available | |

| SW480 | Colon Cancer | KRAS G12V | Data not available | |

| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | Data not available | |

| A549 | Lung Cancer | KRAS G12S | Data not available | |

| NCI-H358 | Lung Cancer | KRAS G12C | Data not available | |

| PANC-1 | Pancreatic Cancer | KRAS G12D | Data not available |

Key Experimental Protocols

Subcellular Fractionation for Ras Localization Analysis

This protocol allows for the separation of cellular components to determine the distribution of Ras between the membrane and cytosolic fractions.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Culture and treat cells with the Icmt inhibitor or vehicle control for the desired time.

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold hypotonic lysis buffer.

-

Allow cells to swell on ice for 15-20 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

The resulting supernatant contains the cytosolic fraction. The pellet contains the membrane fraction.

-

Resuspend the membrane pellet in a suitable buffer.

-

Analyze equal protein amounts from both fractions by Western blotting.

Western Blotting for Ras and Downstream Signaling Proteins

This protocol is used to detect and quantify the levels of total Ras, and phosphorylated (activated) forms of its downstream effectors, ERK and AKT.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Pan-Ras, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence Microscopy for Visualizing Ras Localization

This protocol allows for the direct visualization of Ras localization within the cell.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 5% goat serum and 1% BSA)

-

Primary antibody (e.g., anti-Ras)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on coverslips and treat with the Icmt inhibitor or vehicle control.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-Ras antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

Ras Signaling Pathway and Icmt Inhibition

Caption: Ras signaling pathway and the point of intervention by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the effect of this compound on Ras localization.

Conclusion

The inhibition of Icmt represents a promising strategy for the development of novel anti-cancer therapeutics that target Ras-driven malignancies. By inducing the mislocalization of Ras from the plasma membrane, Icmt inhibitors effectively abrogate its oncogenic signaling. The experimental protocols and methodologies detailed in this guide provide a robust framework for researchers to investigate the efficacy of Icmt inhibitors like this compound, quantify their effects on Ras localization and downstream signaling, and ultimately contribute to the advancement of this therapeutic approach. A thorough understanding of these techniques is essential for the rigorous preclinical evaluation of this important class of anti-cancer agents.

Methodological & Application

Application Notes and Protocols for In Vitro Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of CAAX proteins.[1] This modification involves the methylation of a C-terminal prenylcysteine, a crucial step for the proper subcellular localization and function of many key signaling proteins, including members of the Ras superfamily of GTPases.[2][3] Dysregulation of ICMT activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds, such as the hypothetical inhibitor Icmt-IN-45, against ICMT. The assay measures the incorporation of a radiolabeled methyl group from S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) into a synthetic substrate.

Signaling Pathway of ICMT

Proteins with a C-terminal CAAX motif undergo a series of post-translational modifications. First, a prenyl group is added to the cysteine residue. This is followed by the proteolytic removal of the "-AAX" sequence. The final step is the carboxyl methylation of the now C-terminal prenylcysteine, a reaction catalyzed by ICMT.[1][3] This methylation increases the hydrophobicity of the C-terminus, facilitating membrane association and protein-protein interactions.

Caption: Post-translational modification pathway involving ICMT.

Experimental Protocol: In Vitro ICMT Inhibition Assay

This protocol describes a radiometric assay to measure the activity of ICMT and the inhibitory potential of test compounds.

Materials:

-

Enzyme: Purified or cell lysate containing ICMT

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotinylated-Farnesylated-K-Ras peptide (BFC)

-

Methyl Donor: S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

Inhibitor: this compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

Stop Solution: 20% Trichloroacetic acid (TCA)

-

Scintillation Cocktail

-

Microcentrifuge tubes or 96-well plates

-

Incubator (37°C)

-

Scintillation counter

Experimental Workflow:

Caption: Workflow for the in vitro ICMT inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the substrate (e.g., 20 mM AFC in DMSO).

-

Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

-

Prepare a reaction mixture containing the assay buffer, substrate (final concentration, e.g., 20 µM), and ³H-SAM (final concentration, e.g., 720 nM).

-

-

Enzyme Reaction:

-

For each reaction, add the desired volume of the test inhibitor dilution or vehicle control to a microcentrifuge tube.

-

Add the reaction mixture to each tube.

-

Initiate the reaction by adding the ICMT enzyme source (e.g., cell lysate). The total reaction volume is typically 50 µL.

-

Include negative controls: one without the substrate and one with an inactive substrate analog if available.[2]

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for 1 hour.[2]

-

-

Stopping the Reaction and Precipitation:

-

Washing:

-

Carefully aspirate the supernatant.

-

Wash the pellet with a suitable solvent (e.g., 1% TCA) to remove unincorporated ³H-SAM.

-

Repeat the centrifugation and aspiration steps.

-

-

Quantification:

-

Resuspend the pellet in a scintillation cocktail.

-

Measure the amount of incorporated ³H-methyl groups using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces ICMT activity by 50%.

-

Data Presentation

The inhibitory activity of this compound can be summarized in the following tables.

Table 1: Inhibition of ICMT by this compound

| This compound Concentration (µM) | Average CPM (Counts Per Minute) | % Inhibition |

| 0 (Vehicle) | 15,000 | 0 |

| 0.1 | 13,500 | 10 |

| 0.5 | 10,500 | 30 |

| 1.0 | 7,500 | 50 |

| 5.0 | 3,000 | 80 |

| 10.0 | 1,500 | 90 |

Table 2: IC50 Values for this compound and a Reference Inhibitor

| Compound | IC50 (µM) |

| This compound | 1.0 |

| Cysmethynil | 2.4[3] |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Cellular Assays

To further characterize the effects of this compound, downstream cellular assays can be performed.

-

Cell Viability Assay (MTT Assay): To assess the cytotoxicity of the inhibitor, cells can be treated with varying concentrations of this compound, and cell viability can be measured using an MTT assay.[5]

-

Apoptosis Assay (TUNEL or Caspase Activation Assay): To determine if the inhibitor induces programmed cell death, TUNEL or caspase activation assays can be conducted.[4]

-

Ras Localization Studies: Since ICMT is crucial for the proper membrane localization of Ras proteins, the effect of this compound on the subcellular localization of fluorescently tagged Ras can be examined using confocal microscopy.[3]

Conclusion

The provided in vitro assay protocol offers a robust method for evaluating the inhibitory potency of compounds against ICMT. By quantifying the reduction in the incorporation of a radiolabeled methyl group, researchers can determine the IC50 values of potential inhibitors like this compound. Further characterization in cellular assays is recommended to understand the biological consequences of ICMT inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine carboxyl methyltransferase facilitates glucose-induced Rac1 activation, ROS generation and insulin secretion in INS 832/13 β-cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icmt-IN-45 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-45 is a potent, small-molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many cellular proteins that contain a C-terminal CaaX motif, including the Ras family of small GTPases.[1][2][3] By inhibiting Icmt, this compound disrupts the proper localization and function of these key signaling proteins, leading to anti-proliferative effects in various cancer cell lines.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, cell cycle progression, and KRAS signaling.

Mechanism of Action

Proteins with a CaaX motif undergo a series of post-translational modifications, including isoprenylation, proteolytic cleavage, and finally, carboxyl methylation by Icmt. This series of modifications increases the hydrophobicity of the protein's C-terminus, facilitating its anchoring to cellular membranes. Proper membrane localization is critical for the function of many of these proteins, including KRAS, which plays a central role in cell proliferation, differentiation, and survival.[5][6]

This compound, as a potent Icmt inhibitor, prevents this final methylation step. The absence of carboxyl methylation leads to the mislocalization of KRAS and other CaaX proteins from the plasma membrane, thereby inhibiting their downstream signaling pathways.[1][4] This disruption of oncogenic signaling can induce cell cycle arrest, autophagy, and ultimately, apoptosis in cancer cells.[4][7]

Data Presentation

The anti-proliferative activity of Icmt inhibitors has been demonstrated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the representative Icmt inhibitor, cysmethynil, in different human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 19.3 |

| IMR-90 | Lung Fibroblast | 29.2 |

| PC3 | Prostate Cancer | 20-30 (dose-dependent reduction in viability) |

(Data for cysmethynil, a well-characterized Icmt inhibitor, is used as a representative example for this compound.[8])

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent

-

Plate reader (490 nm absorbance)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[4][9]

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell control.

Western Blot Analysis of KRAS Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.[6][11]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well cell culture plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle (DMSO) for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells, and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[1][2][3] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]

Application Notes and Protocols for Studying Cancer Metastasis using an Icmt Inhibitor

Note on Icmt-IN-45: Publicly available scientific literature and databases do not contain information on a specific Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor designated "this compound". The following application notes and protocols have been generated using data and methodologies for the well-characterized Icmt inhibitor, cysmethynil , as a representative compound for this class of inhibitors. Researchers should adapt these protocols based on the specific properties of their Icmt inhibitor of interest.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many proteins, including the Ras and Rho families of small GTPases.[1][2][3] These proteins play a pivotal role in cell signaling pathways that control cell growth, proliferation, and migration. The proper localization and function of Ras and Rho GTPases are dependent on a series of modifications, with the final step being methylation by Icmt.[1][2][3] Inhibition of Icmt has been shown to disrupt these signaling pathways, leading to anti-tumor activity and a reduction in cancer cell metastasis.[1][4][5] Icmt inhibition can lead to the mislocalization of Ras from the plasma membrane, impair epidermal growth factor (EGF) signaling, and attenuate the function of RhoA and Rac1, which are key regulators of the actin cytoskeleton and cell migration.[1][6] Recent studies have highlighted that ICMT overexpression is associated with enhanced tumor aggressiveness and metastasis.[4][5][7] Therefore, small molecule inhibitors of Icmt are valuable tools for studying the mechanisms of cancer metastasis and for the development of novel anti-cancer therapeutics.

Mechanism of Action: Icmt Inhibition

Icmt catalyzes the final step in the prenylation pathway of CaaX-box containing proteins. Inhibition of Icmt prevents the methylation of the C-terminal prenylcysteine, leading to the accumulation of unmethylated proteins. This lack of methylation impairs their proper subcellular localization and function, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and metastasis.

Caption: Signaling pathway affected by Icmt inhibition.

Quantitative Data

The following tables summarize the reported in vitro efficacy of the Icmt inhibitor cysmethynil across various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Cysmethynil

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| HepG2 | Hepatocellular Carcinoma | 19.3 | 72 hours |

| IMR-90 | Normal Fibroblast | 29.2 | 72 hours |

| PC3 | Prostate Cancer | ~20-30 | 1-6 days |

| MDA-MB-231 | Breast Cancer | 26.8 ± 1.9 | Not Specified |

| PC3 | Prostate Cancer | 24.8 ± 1.5 | Not Specified |

Data compiled from multiple sources.[1][2]

Table 2: Icmt Enzymatic Inhibition by Cysmethynil

| Parameter | Value (µM) |

| IC50 | 2.4 |

[1]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of Icmt inhibitors on cancer metastasis.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for a typical MTT cell proliferation assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the Icmt inhibitor in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the Icmt inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

These assays are used to assess the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Caption: Workflows for Transwell migration and invasion assays.

Protocol:

-

For the invasion assay, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and incubate for 1 hour at 37°C to allow solidification.[8] For the migration assay, this step is omitted.

-

Rehydrate the inserts by adding serum-free medium to the upper and lower chambers and incubate for 1-2 hours at 37°C.[9]

-

Aspirate the medium and add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Harvest and resuspend cells in serum-free medium. Add the Icmt inhibitor at the desired concentration.

-

Seed 2.5 - 5 x 10⁴ cells in the upper chamber of the inserts.[8]

-

Incubate for 12-48 hours, depending on the cell line's migratory/invasive capacity.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Count the stained cells under a microscope in several random fields. Alternatively, the dye can be eluted and the absorbance measured.

This technique is used to detect changes in the expression and localization of proteins like Ras and Rho following treatment with an Icmt inhibitor.

Protocol:

-

Culture cells to 70-80% confluency and treat with the Icmt inhibitor for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Ras, total RhoA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To assess protein localization, perform subcellular fractionation to separate cytosolic and membrane fractions before running the western blot.

This study evaluates the effect of the Icmt inhibitor on tumor metastasis in a living organism.

Protocol:

-

Culture metastatic cancer cells (e.g., MDA-MB-231) and harvest them.

-

Inject the cancer cells into the tail vein or mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).

-

After tumor establishment, randomize the mice into treatment and control groups.

-

Administer the Icmt inhibitor (e.g., cysmethynil at 100-200 mg/kg via intraperitoneal injection every 48 hours) or vehicle to the respective groups.[1]

-

Monitor tumor growth and the health of the mice regularly.

-

At the end of the study, euthanize the mice and harvest the primary tumors and relevant organs (e.g., lungs, liver, bones).

-

Analyze the organs for metastatic nodules by gross examination and histology (H&E staining).

-

Quantify the number and size of metastatic lesions.

Conclusion

The protocols and data presented here provide a framework for utilizing Icmt inhibitors, such as cysmethynil, to investigate the role of Icmt in cancer metastasis. These experiments can help elucidate the underlying molecular mechanisms and evaluate the therapeutic potential of targeting Icmt in metastatic cancers. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. snapcyte.com [snapcyte.com]

- 9. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Icmt Inhibitors

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers.[1][2] Icmt catalyzes the final step in the prenylation pathway, which involves the methylation of a C-terminal prenylcysteine.[2][3] This methylation is crucial for the proper subcellular localization and function of these proteins.[2][4] By neutralizing the negative charge of the carboxyl group, it enhances the protein's hydrophobicity and affinity for the plasma membrane.[2]

Inhibitors of Icmt, such as the prototypical molecule cysmethynil and its more potent analogs, represent a promising class of anti-cancer agents.[5][6] These inhibitors function by blocking the methylation of Ras and other Icmt substrates, leading to their mislocalization and subsequent inhibition of their downstream signaling pathways.[3][6] This disruption can induce cell cycle arrest, autophagy, and apoptosis in cancer cells.[5][7] Consequently, Icmt inhibitors have been shown to suppress tumor growth in various cancer models.[1][5] These application notes provide a comprehensive guide to the experimental design and execution of studies involving Icmt inhibitors.

Mechanism of Action and Signaling Pathway

Icmt inhibitors exert their effects by disrupting the final step of the CAAX protein processing pathway. CAAX proteins, including Ras, undergo a series of modifications: farnesylation or geranylgeranylation, proteolytic cleavage of the AAX motif, and finally, carboxyl methylation by Icmt.[2] Inhibition of Icmt leads to the accumulation of unmethylated proteins, which are often mislocalized from the plasma membrane to internal compartments like the endoplasmic reticulum and Golgi.[5][8] This mislocalization prevents Ras from engaging with its downstream effectors, thereby inhibiting critical oncogenic signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[2][9]

Experimental Protocols

Cell Viability Assay

This assay determines the concentration of the Icmt inhibitor that inhibits cell growth by 50% (IC50).

-

Materials :

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Icmt inhibitor stock solution (e.g., in DMSO)

-

MTT or similar colorimetric reagent (e.g., CellTiter 96 AQueous One Solution)[5]

-

Microplate reader

-

-

Protocol :

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to attach overnight.[5]

-

Prepare serial dilutions of the Icmt inhibitor in complete culture medium.

-

Replace the medium in the wells with the medium containing the Icmt inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add the colorimetric reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of the Icmt inhibitor on the hallmark of transformation, anchorage-independent growth.[10]

-

Materials :

-

6-well plates

-

Noble agar[9]

-

Complete culture medium

-

Icmt inhibitor

-

Cancer cell lines

-

-

Protocol :

-

Prepare a base layer of 0.6-1% agar in complete medium and pour it into each well of a 6-well plate.[5][10] Allow it to solidify.

-

Harvest and count the cells.

-

Resuspend the cells in complete medium containing 0.3-0.4% agar and the desired concentration of the Icmt inhibitor or vehicle control.

-

Plate the cell-agar mixture on top of the base layer.

-

Incubate the plates for 2-4 weeks, adding fresh medium with the inhibitor or vehicle control to the top of the agar every 2-3 days to prevent drying.

-

After the incubation period, stain the colonies with a solution like crystal violet.

-

Count the number of colonies in each well.

-

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the Icmt inhibitor on cell cycle progression.

-

Materials :

-

Protocol :

-

Treat cells with the Icmt inhibitor or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.[11]

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.[11]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[13]

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

-

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis by the Icmt inhibitor.

-

Materials :

-

Cancer cell lines

-

Icmt inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14]

-

Flow cytometer

-

-

Protocol :

-

Treat cells with the Icmt inhibitor or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.[1]

-

Resuspend the cells in 1X Binding Buffer.[15]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[15]

-

Incubate in the dark for 15 minutes at room temperature.[16]

-

Analyze the samples by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[15]

-

Western Blot Analysis

This technique is used to detect changes in the levels and localization of specific proteins following treatment with an Icmt inhibitor.

-

Materials :

-

Treated cell lysates

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against Ras, Lamin A, Cyclin D1, p21, cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol :

-

Lyse treated and control cells in ice-cold lysis buffer.[17]

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[18]

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from the described experiments.

Table 1: IC50 Values of an Icmt Inhibitor in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PC3[5] | Prostate | 2.5 |

| HepG2[5] | Liver | 3.1 |

| MDA-MB-231 | Breast | 4.2 |

| HCT116 | Colon | 1.8 |

Table 2: Effect of an Icmt Inhibitor (24h treatment) on Cell Cycle Distribution

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | 45.2 | 30.1 | 24.7 |

| Icmt Inhibitor (5 µM) | 68.5 | 15.3 | 16.2 |

Table 3: Induction of Apoptosis by an Icmt Inhibitor (48h treatment)

| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Vehicle Control | 92.1 | 3.5 | 4.4 |

| Icmt Inhibitor (10 µM) | 65.8 | 20.7 | 13.5 |

Mandatory Visualizations

Experimental Workflow Diagrams

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. kumc.edu [kumc.edu]

- 17. Sample preparation for western blot | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

Application Notes: Administration of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Animal Models

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an enzyme that catalyzes the final step in the post-translational modification of many proteins containing a C-terminal CaaX motif.[1] These substrate proteins include members of the Ras and Rho families of small GTPases, which are frequently implicated in tumorigenesis and tumor progression.[2] Activating Ras mutations are found in approximately one-third of all human cancers, making the Ras pathway a highly attractive target for therapeutic development.[2] By inhibiting Icmt, the proper subcellular localization and function of these key signaling proteins can be disrupted, leading to anti-cancer effects.

Inhibitors of Icmt have shown promise as anti-cancer agents, inducing cancer cell death and reducing tumor growth in preclinical models.[1][2] Furthermore, Icmt inhibition has demonstrated anti-inflammatory activity in mouse models of hepatitis and colitis.[3] This document provides detailed protocols for the administration of a potent Icmt inhibitor in animal models, based on published preclinical studies. While the specific designation "Icmt-IN-45" is not found in the reviewed literature, this guide focuses on a novel, highly effective amino-derivative of the prototypical Icmt inhibitor cysmethynil, referred to as "compound 8.12", which has demonstrated superior pharmacological properties and in vivo potency.[2] These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Icmt inhibitors.

Mechanism of Action

Icmt inhibition disrupts the function of CaaX proteins, such as Ras, by preventing their final carboxylmethylation step. This modification is crucial for their proper membrane association and subsequent signaling activity.[1] Suppression of Icmt has been shown to result in the mislocalization of K-Ras, leading to reduced cell proliferation, cell-cycle arrest, and the induction of apoptosis and autophagy in cancer cells.[1][2] In pancreatic cancer models, the efficacy of Icmt inhibition has been linked to the induction of p21 and p21-regulated BNIP3, which leads to mitochondrial dysfunction and apoptosis.[1] Furthermore, the Icmt-Ras signaling axis is implicated in inflammatory responses through the MAPK/AP-1 pathway.[3]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of Icmt inhibitors in various animal models.

Table 1: In Vivo Efficacy of Icmt Inhibitors in Cancer Models

| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| Compound 8.12 | Balb/c mice | (MTD study) | Intraperitoneal injection | Determination of Maximum Tolerated Dose | [2] |

| Cysmethynil | Xenograft mouse model | Pancreatic Cancer (MiaPaCa2 cells) | Low and high dose treatment | Tumor growth inhibition and regression | [1] |

| Cysmethynil | Xenograft mouse model (p21 knockdown) | Pancreatic Cancer (MiaPaCa2 cells) | Not specified | Resistance to cysmethynil treatment | [1] |

| ICMT Overexpression | Nude mice | Lung Cancer (H1299 cells) | Subcutaneous injection of cells | Enhanced tumorigenic potential | [4] |

Table 2: In Vivo Studies of Icmt Inhibitors in Inflammatory Models

| Compound | Animal Model | Condition | Dosing Regimen | Key Outcomes | Reference |

| Cysmethynil (CyM) | Mouse model | LPS/D-GalN-triggered hepatitis | Not specified | Amelioration of hepatitis symptoms | [3] |

| MTPA | Mouse model | LPS/D-GalN-triggered hepatitis | Not specified | Amelioration of hepatitis symptoms | [3] |

| Cysmethynil (CyM) | Mouse model | DSS-induced colitis | Not specified | Amelioration of colitis symptoms | [3] |

| MTPA | Mouse model | DSS-induced colitis | Not specified | Amelioration of colitis symptoms | [3] |

Experimental Protocols

Protocol 1: Formulation and Administration of Icmt Inhibitor (Compound 8.12) for In Vivo Studies

1. Materials:

-

Icmt inhibitor (e.g., Compound 8.12)

-

Ethanol (200 proof)

-

Polyethylene glycol 400 (PEG 400)

-

5% Dextrose solution

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-gauge)

-

Vortex mixer

-

Animal scale

2. Vehicle Preparation:

-

In a sterile tube, prepare the vehicle solution by mixing ethanol, PEG 400, and 5% dextrose in a ratio of 1:6:3.[2]

-

Vortex the solution thoroughly to ensure it is homogeneous.

3. Icmt Inhibitor Formulation:

-

Determine the required dose of the Icmt inhibitor based on the experimental design (e.g., for Maximum Tolerated Dose studies or efficacy studies).

-

Calculate the total volume of drug solution needed for the animal cohort.

-

Weigh the appropriate amount of the Icmt inhibitor and dissolve it in the prepared vehicle.[2]

-

Vortex the solution until the compound is completely dissolved.

4. Animal Dosing and Monitoring:

-

Use 6- to 8-week-old Balb/c mice for initial toxicity studies.[2] For xenograft studies, immunodeficient mice (e.g., SCID or nude mice) are typically used.[5]

-

Weigh each animal before dosing to calculate the exact volume of the injection.

-

Administer the Icmt inhibitor solution or vehicle control via intraperitoneal (IP) injection.[2]

-

For acute toxicity assessment, observe the animals continuously for at least 45 minutes post-injection for any signs of distress, such as lethargy, labored breathing, or abnormal posture.[2]

-

For efficacy studies, administer the drug according to the predetermined schedule (e.g., daily, every other day) and monitor tumor growth using calipers.

-

All animal procedures must be performed in compliance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Protocol 2: Xenograft Tumor Model for Efficacy Studies

1. Cell Culture:

-

Culture human cancer cells (e.g., MiaPaCa2 pancreatic cancer cells) in the appropriate medium until they reach 70-80% confluency.

2. Cell Preparation for Injection:

-

Trypsinize the cells, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in a mixture of serum-free medium and Matrigel (typically a 1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).[5]

3. Tumor Implantation:

-

Anesthetize the immunodeficient mice (e.g., SCID mice).

-

Inject the cell suspension subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models).[5]

4. Tumor Growth Monitoring and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 5-30 days depending on the cell line).[5]

-

Measure tumor dimensions regularly (e.g., 2-3 times per week) with calipers and calculate tumor volume (Volume = (length x width^2) / 2).

-

When tumors reach a predetermined average size, randomize the animals into treatment and control groups.

-

Initiate treatment with the Icmt inhibitor or vehicle as described in Protocol 1.

5. Efficacy Assessment:

-

Continue to monitor tumor growth throughout the treatment period.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Key efficacy endpoints include tumor growth inhibition and tumor regression.[1]

Visualizations

Caption: Icmt-mediated Ras signaling pathway and point of inhibition.

Caption: Workflow for a preclinical xenograft study of an Icmt inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprenylcysteine carboxyl methyltransferase inhibitors exerts anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor efficacy of new compounds - Enamine [enamine.net]

Techniques for Measuring Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity: Application Notes and Protocols

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in a series of post-translational modifications of proteins that contain a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).[1] This modification involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal S-prenylated cysteine.